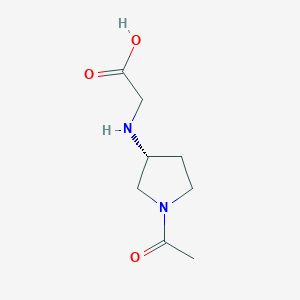

((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

CAS No.:

Cat. No.: VC13528960

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O3 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-[[(3R)-1-acetylpyrrolidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m1/s1 |

| Standard InChI Key | CQZOOSYOSIOAOW-SSDOTTSWSA-N |

| Isomeric SMILES | CC(=O)N1CC[C@H](C1)NCC(=O)O |

| SMILES | CC(=O)N1CCC(C1)NCC(=O)O |

| Canonical SMILES | CC(=O)N1CCC(C1)NCC(=O)O |

Introduction

Structural Features

The molecular structure of ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid includes:

-

Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.

-

Acetyl Group: A functional group () attached to the nitrogen atom of the pyrrolidine.

-

Amino-Acetic Acid Moiety: A combination of an amino group () and a carboxylic acid ().

These features impart unique physicochemical properties, including hydrophilicity due to the polar amino and carboxylic acid groups.

Synthesis Pathways

The synthesis of ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid can be achieved through multi-step organic reactions:

-

Formation of Pyrrolidine Derivatives:

-

Starting from pyrrolidine, selective acetylation at the nitrogen atom is performed using acetyl chloride or acetic anhydride under basic conditions.

-

-

Attachment of Amino-Acetic Acid:

-

The amino group can be introduced through reductive amination or nucleophilic substitution reactions.

-

The carboxylic acid functionality is typically introduced via oxidation or ester hydrolysis.

-

These steps require precise control of reaction conditions to maintain the (R)-stereochemistry.

Pharmaceutical Applications

Compounds with similar structures are explored for their potential as:

-

Neurotransmitter Modulators: Due to their structural similarity to amino acids, they may interact with neurotransmitter pathways.

-

Prodrugs: The presence of functional groups like and allows derivatization for improved pharmacokinetics.

Biochemical Research

Such compounds are valuable in studying enzyme-substrate interactions, particularly in amino acid metabolism.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Functional Groups | Acetyl, Amino, Carboxylic Acid |

| Chirality | (R)-Configuration |

| Solubility | Likely soluble in water and polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume